

AZD-8529 Mesylate in Schizophrenia: A Comparative Analysis of Clinical Trial Outcomes

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Compound of Interest

Compound Name: AZD-8529 mesylate

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An investigational glutamatergic modulator, **AZD-8529 mesylate**, has failed to demonstrate efficacy in treating the symptoms of schizophrenia in a key clinical trial. This outcome stands in contrast to the established antipsychotic, risperidone, and presents a nuanced picture when compared to another investigational agent targeting the same glutamate pathway.

This guide provides a detailed comparison of the clinical trial outcomes for **AZD-8529 mesylate** with relevant alternatives, offering researchers, scientists, and drug development professionals a comprehensive overview of the available data. The focus is on quantitative outcomes, experimental methodologies, and the underlying signaling pathways.

Executive Summary of Clinical Findings

AZD-8529, a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 2 (mGluR2), was investigated as a novel therapeutic approach for schizophrenia. The central hypothesis was that modulating the glutamatergic system could offer an alternative to traditional dopamine-blocking antipsychotics. However, a pivotal 28-day, randomized, double-blind, placebo-controlled Phase II proof-of-principle study did not support this hypothesis. The trial demonstrated no significant difference between AZD-8529 and placebo in improving the total score on the Positive and Negative Syndrome Scale (PANSS), a standard measure of symptom severity in schizophrenia.^[1] In the same study, the active comparator, risperidone, a widely used second-generation antipsychotic, showed a statistically significant improvement in PANSS scores compared to placebo, reaffirming its efficacy.

Another mGluR2 PAM, JNJ-40411813 (also known as ADX71149), has also been evaluated in schizophrenia. While detailed peer-reviewed data with specific PANSS score changes are not readily available, a Phase 2a clinical study reported that the primary objectives of safety and tolerability were met.^{[2][3]} Notably, the study suggested that JNJ-40411813/ADX71149 demonstrated an effect in patients with residual negative symptoms.^{[2][3]} This finding, though preliminary, suggests a potential niche for this compound, distinguishing it from the broad lack of efficacy observed with AZD-8529.

Comparative Efficacy Data

The following tables summarize the quantitative outcomes from the key clinical trials of AZD-8529, risperidone, and available information for JNJ-40411813/ADX71149.

Table 1: Change in PANSS Total Score from Baseline			
Treatment Group	Baseline PANSS Total Score (Mean)	Change from Baseline (Mean)	p-value vs. Placebo
AZD-8529 (40 mg)	Not Reported	No significant difference	Not Significant
Risperidone (4 mg)	Not Reported	Significant improvement	Significant
Placebo	Not Reported	-	-
Data from Litman et al. (2016) proof-of-principle study			

Table 2: Clinical Global Impression - Severity (CGI-S) Score

Treatment Group	Change from Baseline to Endpoint	p-value vs. Placebo
AZD-8529 (40 mg)	No significant difference	Not Significant
Risperidone (4 mg)	Significant improvement	Significant
Placebo	-	-

Data from Litman et al. (2016)
proof-of-principle study

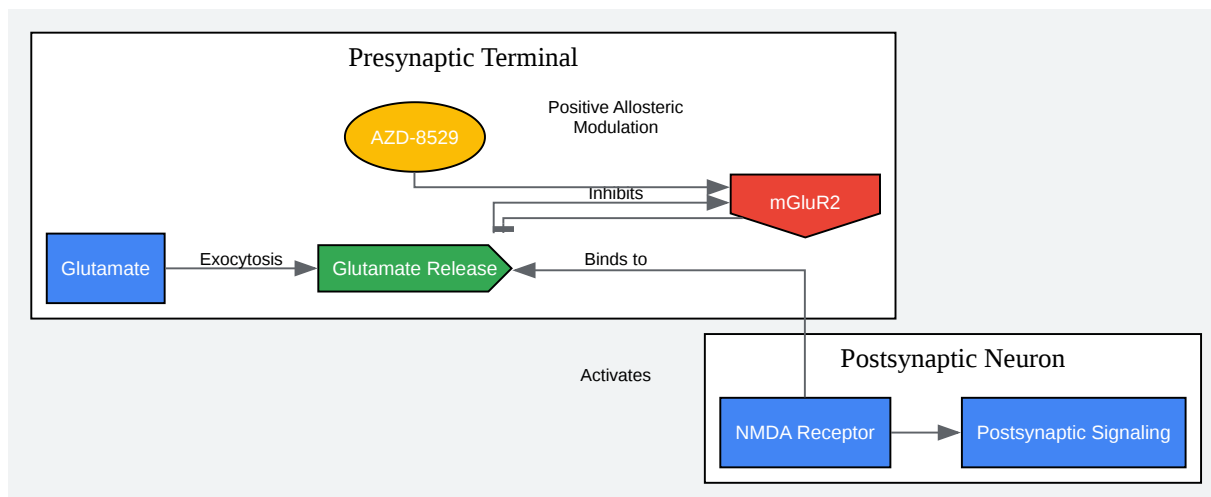
Table 3: Outcomes for JNJ-40411813/ADX71149

Endpoint	Outcome
Primary (Safety & Tolerability)	Met
Efficacy (Negative Symptoms)	Demonstrated an effect in patients with residual negative symptoms

Data from a Phase 2a clinical study press release

Signaling Pathways and Experimental Workflows

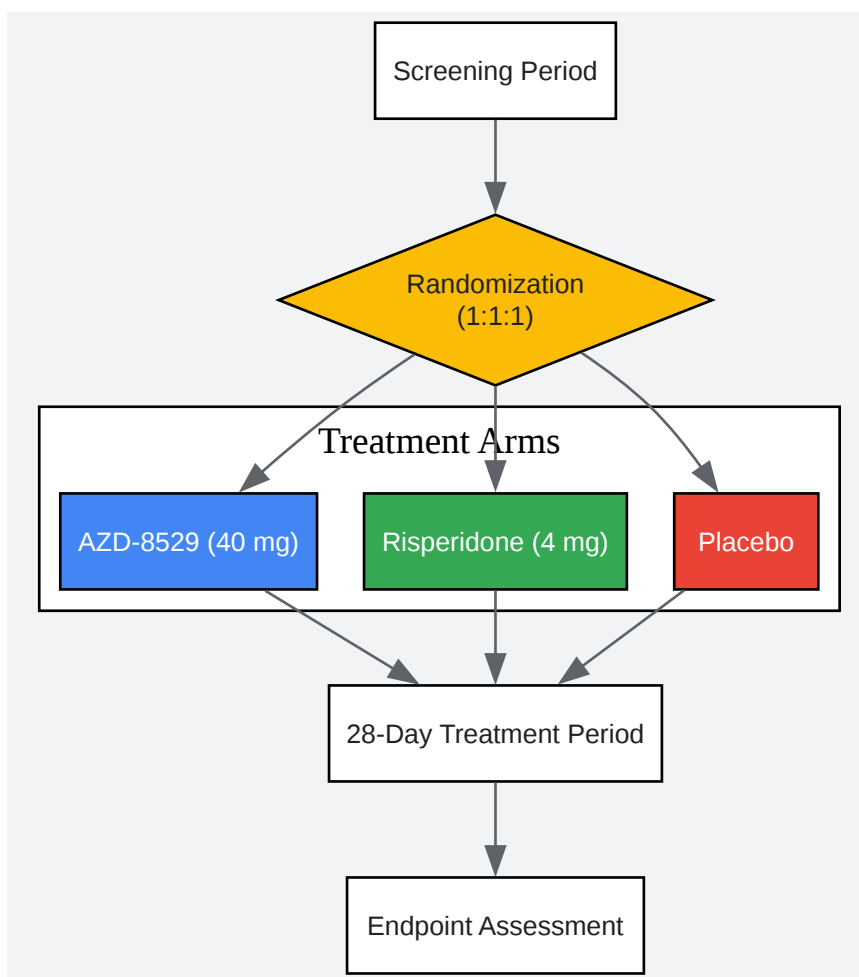
The therapeutic rationale for AZD-8529 and JNJ-40411813/ADX71149 is based on the glutamate hypothesis of schizophrenia, which posits that hypofunction of the N-methyl-D-aspartate (NMDA) receptor, a type of glutamate receptor, contributes to the pathophysiology of the disorder. mGluR2s are presynaptic autoreceptors that, when activated, reduce the release of glutamate. By positively modulating these receptors, it was hypothesized that the excessive glutamate release in certain brain regions, a downstream effect of NMDA receptor hypofunction, could be normalized.



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Fig. 1: Simplified signaling pathway of AZD-8529 at a glutamatergic synapse.

The clinical trial workflow for the pivotal AZD-8529 study followed a standard design for assessing the efficacy and safety of a new antipsychotic medication.



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Fig. 2: Experimental workflow of the AZD-8529 Phase II proof-of-principle study.

Detailed Experimental Protocols

Assessment of Symptom Severity: Positive and Negative Syndrome Scale (PANSS)

The PANSS is a 30-item scale used to assess the severity of positive symptoms, negative symptoms, and general psychopathology in patients with schizophrenia.

- Administration: The scale is administered by a trained clinician in a semi-structured interview format. The interview covers various aspects of the patient's experiences and behavior over the past week.

- **Scoring:** Each of the 30 items is rated on a 7-point scale, from 1 (absent) to 7 (extreme). The total score is the sum of the ratings for all 30 items. Subscale scores for positive, negative, and general psychopathology are also calculated.
- **Outcome Measure:** The primary efficacy endpoint in the AZD-8529 trial was the change from baseline in the PANSS total score at the end of the 28-day treatment period.

Global Assessment of Illness: Clinical Global Impression - Severity (CGI-S)

The CGI-S is a single-item, 7-point scale that requires the clinician to rate the overall severity of the patient's illness at the time of assessment.

- **Administration:** A trained clinician makes a global judgment of the patient's illness severity based on their clinical experience with patients with schizophrenia.
- **Scoring:** The scale ranges from 1 (normal, not at all ill) to 7 (among the most extremely ill patients).
- **Outcome Measure:** The change in the CGI-S score from baseline to the end of the treatment period was a key secondary endpoint in the AZD-8529 trial.

Cognitive Function Assessment

While the primary AZD-8529 publication did not report on cognitive outcomes, a separate study (NCT00986531) was designed to assess the effects of AZD-8529 on cognition and negative symptoms.^[3] Although the results of this study have not been formally published, the protocol aimed to evaluate performance on neurobehavioral probes of attention, working memory, and affective reactivity. Standardized cognitive assessment batteries are commonly used in schizophrenia trials to evaluate these domains. These can include:

- **Brief Assessment of Cognition in Schizophrenia (BACS):** A battery of tests assessing verbal memory, working memory, motor speed, verbal fluency, attention, and executive functions.
- **Cambridge Neuropsychological Test Automated Battery (CANTAB):** A computerized battery of tests that are particularly sensitive to changes in cognitive function and have been used in numerous schizophrenia trials.

Conclusion

The clinical development of **AZD-8529 mesylate** for schizophrenia highlights the challenges of targeting the glutamatergic system. The lack of efficacy in a well-controlled clinical trial, particularly in comparison to an established antipsychotic like risperidone, suggests that positive allosteric modulation of the mGluR2 receptor, at least with this agent and in the patient population studied, is not a viable monotherapy for the broad spectrum of schizophrenia symptoms.

The case of JNJ-40411813/ADX71149, however, suggests that this mechanism may yet hold promise, potentially for specific symptom domains like negative symptoms. Further publication of peer-reviewed, quantitative data from the JNJ-40411813/ADX71149 trials is eagerly awaited to clarify its potential role in the treatment of schizophrenia. For now, dopamine-modulating antipsychotics like risperidone remain a cornerstone of treatment, having consistently demonstrated efficacy in reducing the overall symptoms of the disorder. Future research into glutamatergic modulation will likely require more targeted approaches, potentially focusing on specific patient subpopulations or in combination with other therapeutic agents.

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